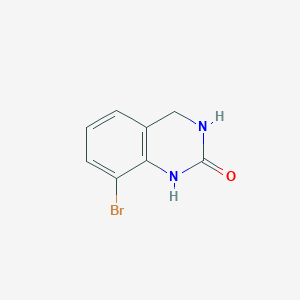
8-Bromo-3,4-dihydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups for Physiological Studies
8-Bromo-7-hydroxyquinoline derivatives have been evaluated for their efficiency as photoremovable protecting groups, facilitating the study of cell physiology through two-photon excitation. This approach allows for the localized release of bioactive molecules in living tissue with minimal damage, due to the use of low-energy IR light. The photolysis of these compounds, including derivatives of 8-Bromo-3,4-dihydroquinazolin-2(1H)-one, occurs through a solvent-assisted photoheterolysis reaction, enabling the precise control of biological effectors in cell and tissue culture with light (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthesis Methodologies
Research has also focused on developing efficient synthesis methodologies for quinazolinone derivatives. One study describes an eco-friendly approach for synthesizing 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or a mix of ionic liquid and water, without additional catalysts. This method emphasizes the importance of sustainable chemistry practices in pharmaceutical and material sciences (Chen, Su, Wu, Liu, & Jin, 2007).
Biological Evaluation and Antifungal Bioactivities
Compounds derived from 8-Bromo-3,4-dihydroquinazolin-2(1H)-one have been synthesized and evaluated for their biological activities. For instance, 3-alkylquinazolin-4-one derivatives exhibit notable antifungal properties. Such studies contribute to the ongoing search for new antifungal agents, which is crucial in addressing the rising concern of antifungal resistance (Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu, & Chen, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-3,4-dihydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJFLXMGAAQGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,4-dihydroquinazolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B2932482.png)

![1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2932485.png)
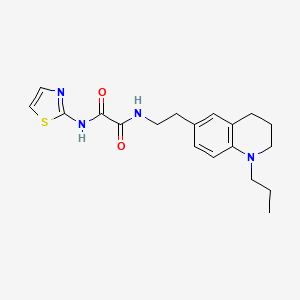
![3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2932492.png)
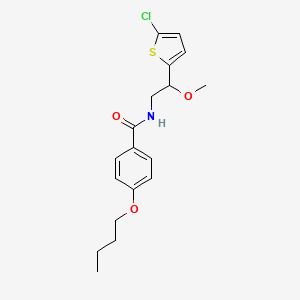
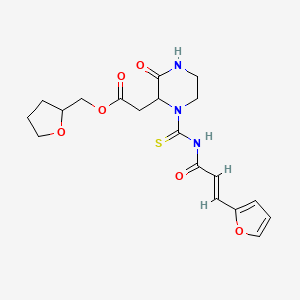
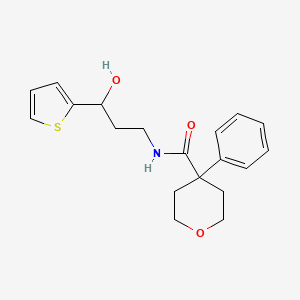
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2932496.png)
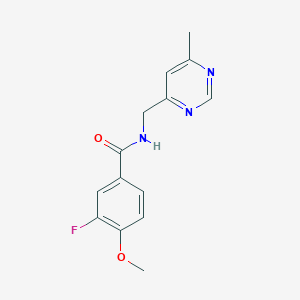
![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2932499.png)
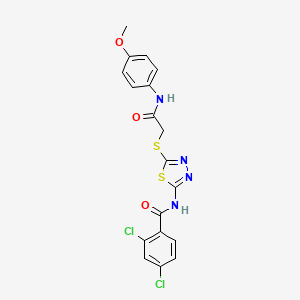
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2932502.png)
![3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid](/img/structure/B2932503.png)